molecular formula C19H20N2O4S B15109406 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B15109406
M. Wt: 372.4 g/mol
InChI Key: UTFNKOUSVJRLOG-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, multiple methyl groups, and a sulfamoylphenyl moiety.

Preparation Methods

The synthesis of 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to maintain consistency and quality .

Chemical Reactions Analysis

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfamoylphenyl group is known to inhibit certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the sulfamoylphenyl group, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-11-4-9-16-13(3)18(25-17(16)12(11)2)19(22)21-10-14-5-7-15(8-6-14)26(20,23)24/h4-9H,10H2,1-3H3,(H,21,22)(H2,20,23,24)

InChI Key

UTFNKOUSVJRLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C)C

Origin of Product

United States

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